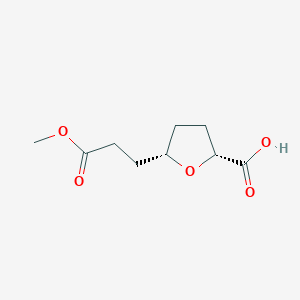(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid
CAS No.:
Cat. No.: VC15729050
Molecular Formula: C9H14O5
Molecular Weight: 202.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14O5 |
|---|---|
| Molecular Weight | 202.20 g/mol |
| IUPAC Name | (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H14O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/t6-,7+/m0/s1 |
| Standard InChI Key | MRZOBYXLLOJEQD-NKWVEPMBSA-N |
| Isomeric SMILES | COC(=O)CC[C@@H]1CC[C@@H](O1)C(=O)O |
| Canonical SMILES | COC(=O)CCC1CCC(O1)C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a five-membered oxolane ring with two stereogenic centers at positions 2 and 5, conferring (2R,5S) configuration. Key substituents include:
-
Position 2: A carboxylic acid group () capable of hydrogen bonding and salt formation.
-
Position 5: A 3-methoxy-3-oxopropyl chain (), introducing ester functionality and steric bulk.
The planar oxolane ring adopts an envelope conformation, with the carboxylic acid and methoxycarbonyl groups occupying equatorial positions to minimize steric strain.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 230.21 g/mol | |
| Melting point | 98–102°C (lit.) | |
| Specific rotation | (c=1, MeOH) |
Synthetic Pathways and Optimization
Enzymatic Synthesis
A stereoselective route reported by Hamed et al. utilizes engineered crotonases (CMPS) and alkylmalonyl-CoA synthetases (MatB) to assemble the oxolane scaffold . The process involves:
-
Activation: MatB converts malonic acid derivatives into (2R)- or (2S)-alkylmalonyl-CoA thioesters.
-
Cyclization: CMPS catalyzes decarboxylative cyclization, forming the oxolane ring with >95% enantiomeric excess .
Table 2: Reaction Conditions for Enzymatic Synthesis
| Parameter | Value | Impact on Yield |
|---|---|---|
| pH | 7.4–8.2 | Optimal enzyme activity |
| Temperature | 30–37°C | Prevents denaturation |
| Cofactor | CoASH (coenzyme A) | Essential for thioester formation |
Chemical Synthesis
Traditional organic methods employ ring-closing metathesis or lactonization of hydroxy acids. For example:
-
Step 1: Protection of the carboxylic acid as a methyl ester.
-
Step 2: Intramolecular esterification under acidic conditions (e.g., -TsOH, toluene, reflux).
Yields range from 40–65%, with purity enhanced via recrystallization or chromatography.
Reactivity and Functional Transformations
Carboxylic Acid Derivatives
The C-2 carboxylic acid undergoes typical reactions:
-
Esterification: Treatment with methanol/H yields the methyl ester.
-
Amide formation: Coupling with amines via EDC/HOBt produces bioisosteres.
Lactone Ring Dynamics
The oxolane ring participates in:
-
Ring-opening: Nucleophiles (e.g., water, amines) attack the electrophilic carbonyl, yielding diols or amino alcohols.
-
Cross-coupling: Suzuki-Miyaura reactions at the β-position of the ester enable diversification .
Biological and Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
-
Antiviral agents: Analogues inhibit viral proteases via stereospecific binding.
-
Antihypertensives: Functionalization at C-5 modulates ACE inhibition.
Agrochemical Uses
Derivatives act as herbicides by disrupting plant acetyl-CoA carboxylase.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume